N-benzyl-3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxamide, also known as BDP-9066, is a novel compound that has gained significant attention in the field of medicinal chemistry. The compound has shown promising results in various preclinical studies, and its potential applications in the treatment of various diseases are being explored.
Aplicaciones Científicas De Investigación
Skeletal Muscle Sodium Channel Blockers
Compounds with structural similarities to "N-benzyl-3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxamide" have been designed as voltage-gated skeletal muscle sodium channel blockers. These compounds exhibit a marked increase in potency and use-dependent block compared to tocainide, suggesting their potential application as antimyotonic agents in medical research (Catalano et al., 2008).
Anti-Inflammatory and Analgesic Agents
Research involving related compounds has explored their use as anti-inflammatory and analgesic agents. Novel heterocyclic compounds derived from visnaginone and khellinone showed significant cyclooxygenase-1/2 (COX-1/2) inhibitory activity, analgesic activity, and anti-inflammatory activity, indicating their potential as leads for developing new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).
Nonaqueous Capillary Electrophoresis
A study on the nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances highlights the compound's relevance in analytical chemistry for the quality control of pharmaceuticals. This method's simplicity, effectiveness, and low cost make it promising for the quality control of compounds like "this compound" (Ye et al., 2012).
Antipsychotic Agents
Heterocyclic analogues, including compounds related to "this compound," have been evaluated as potential antipsychotic agents. These studies assess their binding to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors, along with in vivo activities, providing insights into the development of novel antipsychotic medications (Norman et al., 1996).
Virtual Screening and Pharmacokinetic Characterization
Virtual screening targeting specific receptors led to the discovery of compounds with significant activities in breast MDA-MB-231 invasion, migration, and adhesion assays. These studies not only offer potential therapeutic applications but also shed light on pharmacokinetic properties, indicating the compound's utility in cancer research (Wang et al., 2011).
Mecanismo De Acción
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through a variety of mechanisms, including free radical reactions .
Biochemical Pathways
Similar compounds have been shown to exhibit anti-tubercular activity, suggesting they may interfere with the biochemical pathways of mycobacterium tuberculosis .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Propiedades
IUPAC Name |
N-benzyl-3-(4,6-dimethylpyrimidin-2-yl)oxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14-11-15(2)22-18(21-14)25-17-9-6-10-23(13-17)19(24)20-12-16-7-4-3-5-8-16/h3-5,7-8,11,17H,6,9-10,12-13H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTFUGMLGOQRMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)NCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.